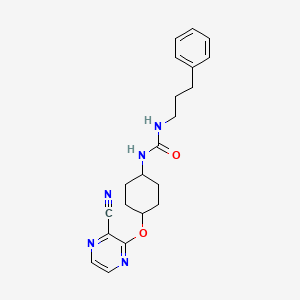
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CCMA and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CCMA is not fully understood. However, it has been hypothesized that CCMA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, CCMA may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CCMA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCMA has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, CCMA has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCMA in lab experiments is its high purity and stability. CCMA has been synthesized using optimized methods, which ensures that the product is of high purity and free from impurities. Additionally, CCMA has been found to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using CCMA in lab experiments is its high cost. CCMA is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CCMA. One potential direction is to study the effects of CCMA on other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the effects of CCMA on other types of cancer, such as breast cancer and lung cancer. Additionally, future research could focus on developing more cost-effective methods for synthesizing CCMA, which would make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of CCMA involves the reaction of 4-hydroxy-2-methylbenzoic acid with cyclopentylmethylamine, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with 2-chloroacetyl chloride to yield CCMA. This method has been optimized to produce high yields of CCMA with high purity.
Applications De Recherche Scientifique
CCMA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. CCMA has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, CCMA has been found to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-8-13(18)6-7-14(11)17(15(19)9-16)10-12-4-2-3-5-12/h6-8,12,18H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYATXJNJKDBJSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2CCCC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


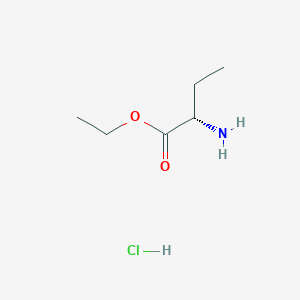


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)
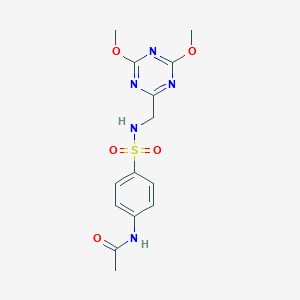
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2397978.png)
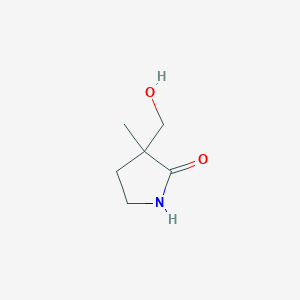
![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)
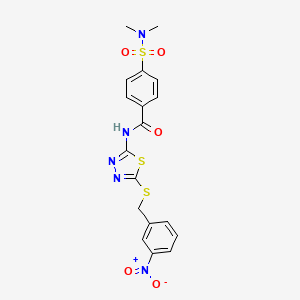
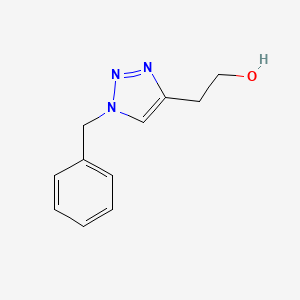

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)
